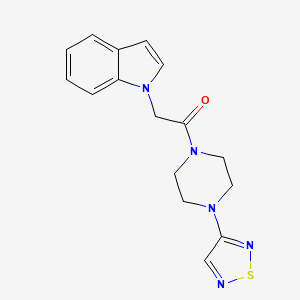

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is based on a C20H17NO6 skeleton. More detailed structural analysis would require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Applications De Recherche Scientifique

One-Step Synthesis of Cyclopenta[b]benzofuran Derivatives

A novel synthesis method for tricyclic product, ethyl (3aR*, 8bS*)-3a,8b-dihydro-3-hydroxy-1H-cyclopenta[b]benzofuran-2-carboxylate, from 3-ethoxycarbonylcoumarin demonstrates a significant advance in the synthesis of benzofuran derivatives, highlighting the chemical versatility and potential for further functionalization of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives (Yamashita et al., 1995).

Biological Activities and Applications

New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, show potential in inhibiting HIV-1 and HIV-2 replication, suggesting these compounds, related to ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate, could be valuable in medicinal chemistry for antiviral research (Mubarak et al., 2007).

Renewable PET Production

Research into the synthesis of biobased terephthalic acid precursors via Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, points to the role of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in developing sustainable plastics (Pacheco et al., 2015).

5-Lipoxygenase Inhibitory Activities

The synthesis of 2-substituted benzofuran hydroxyamic acids as potent inhibitors of 5-lipoxygenase activity suggests a potential therapeutic application of benzofuran derivatives in treating conditions associated with 5-lipoxygenase, indicating a broader pharmacological relevance of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate related compounds (Ohemeng et al., 1994).

Advanced Materials and Catalysis

O-Arylation and Benzofuran Synthesis

The development of a palladium-catalyzed O-arylation process for ethyl acetohydroximate highlights the utility of ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate derivatives in synthesizing O-arylhydroxylamines and substituted benzofurans, paving the way for novel material synthesis and pharmaceutical applications (Maimone & Buchwald, 2010).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKOIQKXIGKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570533.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2570535.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)